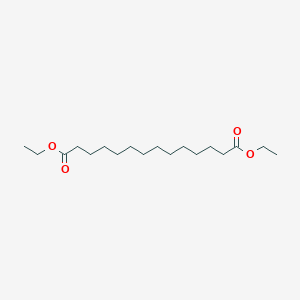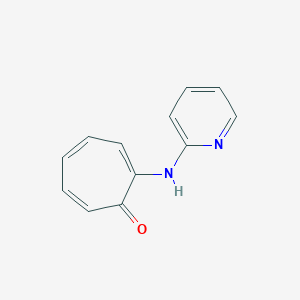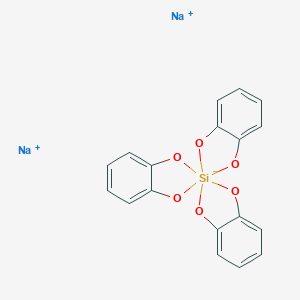
Disodium tris(1 2-benzenediolato-O O/')-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium tris(1 2-benzenediolato-O O/')-, also known as Tiron, is a chemical compound that has been extensively studied for its potential applications in scientific research. Tiron is a chelating agent that is commonly used to bind metal ions, such as iron and copper, in laboratory experiments. In addition, Tiron has been shown to have antioxidant properties and has been studied for its potential therapeutic effects in various diseases.
作用機序
Disodium tris(1 2-benzenediolato-O O/')- works by binding to metal ions through its two hydroxyl groups. The resulting complex is stable and prevents the metal ion from participating in unwanted reactions. In addition, Disodium tris(1 2-benzenediolato-O O/')- has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Disodium tris(1 2-benzenediolato-O O/')- has been shown to have a number of biochemical and physiological effects. In addition to its chelating and antioxidant properties, Disodium tris(1 2-benzenediolato-O O/')- has been studied for its potential effects on inflammation, oxidative stress, and cell signaling pathways. Disodium tris(1 2-benzenediolato-O O/')- has also been shown to have protective effects in various disease models, including neurodegenerative diseases and cardiovascular disease.
実験室実験の利点と制限
The advantages of using Disodium tris(1 2-benzenediolato-O O/')- in laboratory experiments include its ability to bind metal ions and prevent unwanted reactions, its low cost and high yield synthesis method, and its potential therapeutic effects. However, Disodium tris(1 2-benzenediolato-O O/')- also has some limitations, including its potential toxicity at high concentrations and its potential interference with other biological processes.
将来の方向性
There are a number of future directions for research on Disodium tris(1 2-benzenediolato-O O/')-. One potential area of study is the development of Disodium tris(1 2-benzenediolato-O O/')--based therapies for various diseases, including neurodegenerative diseases and cardiovascular disease. In addition, further research is needed to understand the mechanisms underlying Disodium tris(1 2-benzenediolato-O O/')-'s potential therapeutic effects and to identify any potential side effects or limitations of its use.
Conclusion:
Disodium tris(1 2-benzenediolato-O O/')- is a chemical compound that has been extensively studied for its potential applications in scientific research. As a chelating agent, Disodium tris(1 2-benzenediolato-O O/')- is an important tool for studying the role of metal ions in various biological processes. In addition, Disodium tris(1 2-benzenediolato-O O/')- has potential therapeutic effects in various diseases, making it an important area of research for the future.
合成法
Disodium tris(1 2-benzenediolato-O O/')- can be synthesized through a number of different methods, including the reaction of 2,3-dihydroxybenzoic acid with sodium hydroxide and sodium sulfite. The reaction produces Disodium tris(1 2-benzenediolato-O O/')- in high yield and purity, making it a cost-effective and efficient method for producing the compound.
科学的研究の応用
Disodium tris(1 2-benzenediolato-O O/')- has been extensively studied for its potential applications in scientific research. One of the most common uses of Disodium tris(1 2-benzenediolato-O O/')- is as a chelating agent in laboratory experiments. Disodium tris(1 2-benzenediolato-O O/')- is able to bind metal ions, such as iron and copper, and prevent them from participating in unwanted reactions. This makes Disodium tris(1 2-benzenediolato-O O/')- an important tool in studying the role of metal ions in various biological processes.
特性
CAS番号 |
101519-12-4 |
|---|---|
製品名 |
Disodium tris(1 2-benzenediolato-O O/')- |
分子式 |
C18H12Na2O6Si |
分子量 |
398.3 g/mol |
InChI |
InChI=1S/C18H12O6Si.2Na/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 |
InChIキー |
TUOBPRJVJQCTTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



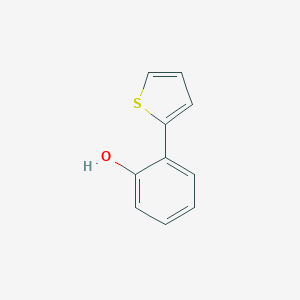
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
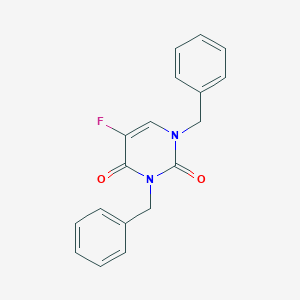
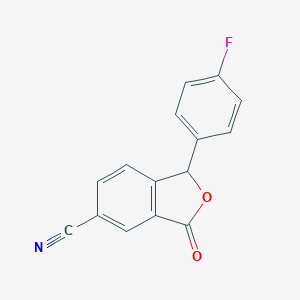
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
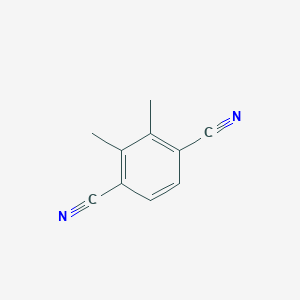

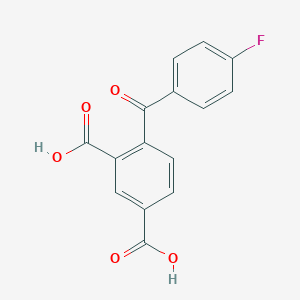
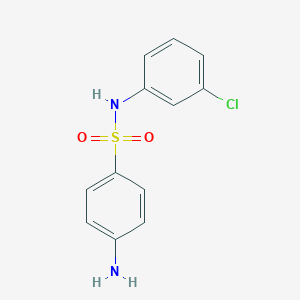

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
